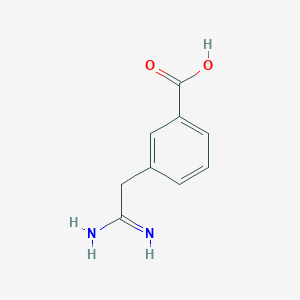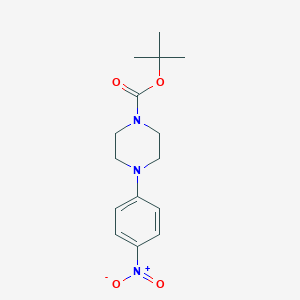
1-Boc-4-(4-Nitrofenil)piperazina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Boc-4-(4-Nitrophenyl)piperazine involves several key steps, including Boc protection and the Suzuki–Miyaura cross-coupling reaction. Spencer et al. (2011) described the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, showcasing the methodology applicable for synthesizing compounds like 1-Boc-4-(4-Nitrophenyl)piperazine (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the physical and chemical properties of the compound. Studies such as those by Wang et al. (2004) provide insights into the molecular structure through crystallographic analysis, revealing intramolecular and intermolecular interactions that influence the compound's stability and reactivity (Wang, Chen, Pu, & Wang, 2004).
Chemical Reactions and Properties
1-Boc-4-(4-Nitrophenyl)piperazine participates in various chemical reactions, serving as an intermediate in the synthesis of biologically active molecules. The compound's reactivity, particularly in Suzuki–Miyaura cross-coupling reactions, enables the synthesis of a wide range of biaryl structures, as demonstrated by Spencer et al. (2011) (Spencer et al., 2011).
Physical Properties Analysis
The physical properties of 1-Boc-4-(4-Nitrophenyl)piperazine, such as solubility, melting point, and crystalline structure, are essential for its application in chemical synthesis. Awasthi et al. (2014) discussed the crystallographic and thermal studies of related compounds, providing insights into the behavior and stability of 1-Boc-4-(4-Nitrophenyl)piperazine under different conditions (Awasthi, Sharma, Yadav, & Pandey, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and susceptibility to hydrolysis, are fundamental aspects that influence the compound's applications in organic synthesis. The work by Spencer et al. (2011) provides a foundation for understanding these chemical properties, through the synthesis and functionalization of biaryl structures involving 1-Boc-4-(4-Nitrophenyl)piperazine (Spencer et al., 2011).
Aplicaciones Científicas De Investigación
Investigación farmacéutica
1-Boc-4-(4-Nitrofenil)piperazina se utiliza a menudo como intermedio en la síntesis de varios compuestos farmacéuticos . La parte piperazina es una característica común en muchos medicamentos, y el grupo nitrofenilo se puede modificar aún más para crear una amplia gama de compuestos diferentes.
Desarrollo agroquímico
De manera similar a su uso en productos farmacéuticos, este compuesto también puede servir como intermedio en la síntesis de agroquímicos . Estos podrían incluir pesticidas, herbicidas u otros compuestos diseñados para proteger los cultivos y mejorar el rendimiento.
Síntesis de tintes
El grupo nitrofenilo presente en this compound se puede reducir a un grupo aminofenilo, que es una estructura común en muchos tintes . Por lo tanto, este compuesto podría utilizarse potencialmente en la síntesis de nuevos tintes.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYCIJUTYLUYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391957 | |
| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
182618-86-6 | |
| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
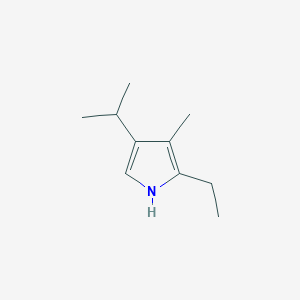
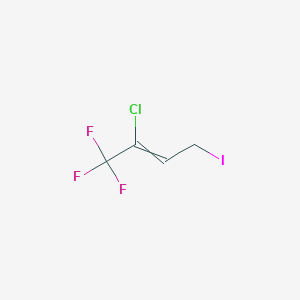


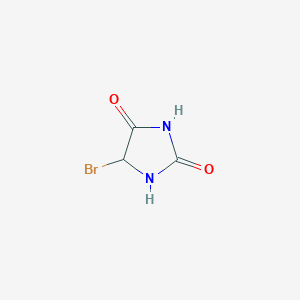
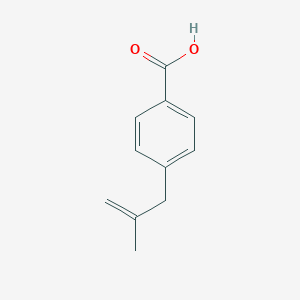
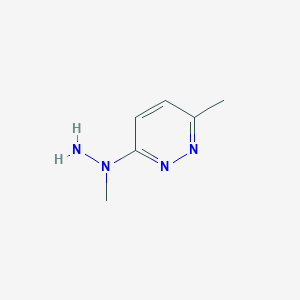

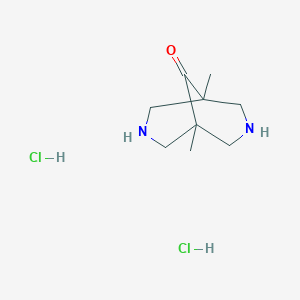

![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
